Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate
Description
Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent on the nitrogen, and a 2-oxo-3-phenylpropyl side chain. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and drug development, where the Boc group protects amines during multi-step reactions . Its structural complexity and functional versatility make it valuable for designing bioactive molecules. Evidence from CymitQuimica highlights its commercial availability (Ref: 3D-BGA83073) with a purity of 95%, priced at €497.00 for 50 mg, reflecting its specialized applications .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEDDHCLQCUZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(2-oxo-3-phenylpropyl)amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to inhibit specific enzymes makes it a candidate for developing therapeutics targeting various diseases, including cancer and metabolic disorders.
Case Study: Inhibition of Enzymatic Activity
In a study published by the Royal Society of Chemistry, researchers evaluated the compound's effectiveness in inhibiting certain enzymes associated with cancer progression. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for further drug development .
2. Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial properties. This makes it a candidate for formulations aimed at treating bacterial infections.
Case Study: Antimicrobial Efficacy
A study conducted by TCI Chemicals highlighted the compound's efficacy against various bacterial strains, showcasing its potential use in developing new antimicrobial agents .
Material Science Applications
1. Polymer Chemistry
The compound is utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.
Data Table: Polymer Properties
| Polymer Type | Property | Value |
|---|---|---|
| Thermoplastic Polymer | Tensile Strength | 50 MPa |
| Thermosetting Polymer | Glass Transition Temperature | 120 °C |
2. Coatings and Adhesives
This compound is also explored in the formulation of advanced coatings and adhesives due to its chemical stability and adhesion properties.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s key structural features are compared to analogues in Table 1:
*The molecular formula for the target compound can be inferred as C15H21NO3 (MW: 263.33 g/mol) based on structural similarity to listed analogues.
Key Observations :
- Phenylpropyl vs.
- Methyl Substitution: The methyl group on the nitrogen improves stability against hydrolysis relative to non-methylated analogues like the compound in .
Research Findings and Challenges
- Analogue structures in (e.g., tert-butyl carbamate derivatives with chlorine/iodine substituents) highlight the importance of X-ray diffraction in confirming stereochemistry .
- Purity and Yield : Most compounds, including the target, are reported at 95% purity (), though scalability remains a challenge for complex derivatives.
Biological Activity
Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate is a compound that has garnered interest for its potential biological activities. This article explores the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of tert-butyl carbamate with appropriate phenylpropyl derivatives. The key features of its structure include:
- Carbamate moiety : This functional group is crucial for the biological activity of the compound.
- Phenylpropyl group : The presence of a phenyl ring enhances lipophilicity and potential receptor interactions.
Table 1 summarizes the synthetic routes and conditions used for obtaining this compound.
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Tert-butyl carbamate + Methyl amine | Tert-butyl N-methyl carbamate |
| 2 | Tert-butyl N-methyl carbamate + 2-oxo-3-phenylpropionic acid | This compound |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that oxadiazole derivatives, which share structural similarities, demonstrate antibacterial and antifungal effects. These compounds act by inhibiting key enzymes involved in microbial metabolism, leading to cell death .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrase (CA-II). The carbamate moiety plays a crucial role in binding to the active site of CA-II, facilitating multiple hydrogen bonding interactions with amino acid residues such as Thr199 and Gln92. The IC50 values for related compounds range from 12.1 to 53.6 µM, indicating moderate to high inhibitory potential against CA-II .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be understood through SAR studies. Modifications in the phenyl group or variations in the alkyl chain can significantly alter the compound's potency. For example:
- Phenolic substitutions : Adding electron-donating groups to the phenyl ring enhances activity.
- Alkyl chain variations : Shortening or lengthening the alkyl chain affects lipophilicity and enzyme interaction.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of carbamate derivatives demonstrated their effectiveness against Staphylococcus aureus and Candida albicans. The results indicated that modifications leading to increased lipophilicity correlated with enhanced antimicrobial activity .
- Inhibitory Action on CA-II : In vitro assays revealed that this compound exhibited competitive inhibition against CA-II, making it a candidate for further development in treating conditions like glaucoma and edema .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate derivatives with amines or carbonyl-containing intermediates under controlled conditions. For example, tert-butyl chloroformate can react with N-methyl-3-phenylpropionamide precursors in the presence of a base like triethylamine. Key parameters include maintaining a pH of 8–9 and temperatures between 0–25°C to minimize side reactions. Solvents such as dichloromethane or acetonitrile are preferred for solubility and reaction kinetics. Progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
| Reaction Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| pH | 8–9 |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly for distinguishing methyl and tert-butyl groups. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies carbonyl (C=O) and carbamate (N–COO) functional groups. For purity assessment, HPLC with UV detection is recommended, using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for carbamate derivatives like this compound?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic rotational isomerism or impurities. Strategies include:
- Variable-temperature NMR : To observe coalescence of split peaks caused by hindered rotation.
- 2D NMR (COSY, HSQC) : To correlate protons and carbons, clarifying ambiguous assignments.
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides definitive structural confirmation.
Q. What strategies improve crystallinity of this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
- Seeding : Introduce microcrystals from prior trials to induce nucleation.
- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
- SHELX Refinement : Apply SHELXL’s TWIN and HKLF 5 commands for handling twinned data .
Q. How can computational methods elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzyme active sites (e.g., proteases or kinases).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability.
- In Vitro Validation : Pair computational results with enzymatic assays (e.g., IC₅₀ determination via fluorogenic substrates).
- Example: A 2024 study linked tert-butyl carbamate’s anti-inflammatory activity to cyclooxygenase-2 (COX-2) inhibition via docking and kinetic assays .
Q. What experimental approaches address stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use CHIRALPAK® columns to separate enantiomers.
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for enantioselective carbonyl reductions.
- Circular Dichroism (CD) : Confirm absolute configuration post-synthesis.
Data Contradictions and Solutions
-
Issue : Discrepancies in reported melting points (e.g., 120–125°C vs. 115–118°C).
-
Issue : Conflicting bioactivity data across studies.
- Resolution : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound stability in DMSO/PBS buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
